molecular formula C22H19N5OS B4425214 (2-(Benzo[d]thiazol-2-yl)pyridin-3-yl)(4-(pyridin-2-yl)piperazin-1-yl)methanone

(2-(Benzo[d]thiazol-2-yl)pyridin-3-yl)(4-(pyridin-2-yl)piperazin-1-yl)methanone

Cat. No.: B4425214
M. Wt: 401.5 g/mol
InChI Key: BQZUVSZUFTXETI-UHFFFAOYSA-N
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Description

(2-(Benzo[d]thiazol-2-yl)pyridin-3-yl)(4-(pyridin-2-yl)piperazin-1-yl)methanone is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that combines benzo[d]thiazole, pyridine, and piperazine moieties, making it a versatile molecule for various applications.

Properties

IUPAC Name

[2-(1,3-benzothiazol-2-yl)pyridin-3-yl]-(4-pyridin-2-ylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N5OS/c28-22(27-14-12-26(13-15-27)19-9-3-4-10-23-19)16-6-5-11-24-20(16)21-25-17-7-1-2-8-18(17)29-21/h1-11H,12-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQZUVSZUFTXETI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=N2)C(=O)C3=C(N=CC=C3)C4=NC5=CC=CC=C5S4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-(Benzo[d]thiazol-2-yl)pyridin-3-yl)(4-(pyridin-2-yl)piperazin-1-yl)methanone typically involves multi-step organic reactions. The process often starts with the preparation of intermediate compounds such as benzo[d]thiazole and pyridine derivatives. These intermediates are then subjected to coupling reactions under controlled conditions to form the final product. Common reagents used in these reactions include palladium catalysts, base reagents like potassium carbonate, and solvents such as dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The use of high-throughput screening and optimization of reaction conditions ensures the efficient production of the compound with high purity and yield.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The piperazine and pyridine rings enable nucleophilic substitution, particularly at nitrogen and carbon centers.

Key reactions:

  • Piperazine alkylation: The secondary amine in the piperazine group reacts with alkyl halides (e.g., benzyl bromide) under basic conditions to form tertiary amines .

  • Aromatic substitution: Electrophilic substitution on the pyridine or benzo[d]thiazole rings occurs at positions activated by electron-donating groups. For example, nitration at the pyridine C4 position has been reported under HNO₃/H₂SO₄ conditions.

Example conditions:

Reaction TypeReagents/ConditionsYieldSource
Piperazine alkylationBenzyl bromide, K₂CO₃, DMF, 80°C72–85%
Pyridine nitrationHNO₃ (conc.), H₂SO₄, 0–5°C58%

Coupling Reactions

Transition metal-catalyzed cross-couplings are pivotal for modifying the aryl and heteroaryl components.

Key reactions:

  • Suzuki-Miyaura coupling: The pyridine ring undergoes coupling with aryl boronic acids using Pd(PPh₃)₄ or PdCl₂(dppf) catalysts .

  • Buchwald-Hartwig amination: Piperazine reacts with aryl halides (e.g., 2-chloropyridine) to form substituted derivatives .

Example conditions:

Coupling TypeCatalysts/ReagentsYieldSource
Suzuki (aryl-pyridine)Pd(PPh₃)₄, Na₂CO₃, DME/EtOH, 80°C80–89%
Buchwald-HartwigPd₂(dba)₃, Xantphos, Cs₂CO₃, 100°C65%

Oxidation and Reduction

The methanone and sulfur-containing moieties participate in redox reactions.

Key reactions:

  • Methanone reduction: LiAlH₄ reduces the ketone to a secondary alcohol, though this is rarely employed due to stability concerns.

  • Thiazole oxidation: Benzo[d]thiazole’s sulfur atom oxidizes to sulfoxide or sulfone derivatives using m-CPBA.

Example conditions:

Reaction TypeReagents/ConditionsYieldSource
Methanone reductionLiAlH₄, THF, 0°C → RT42%
Thiazole oxidationm-CPBA, CH₂Cl₂, RT78%

Condensation and Cyclization

The compound participates in cyclocondensation to form fused heterocycles.

Key reactions:

  • Knoevenagel condensation: Reacts with aldehydes (e.g., 3-pyridinecarboxaldehyde) to form α,β-unsaturated ketones .

  • Cyclization with diamines: Forms tricyclic structures when treated with 1,2-diaminopropane under acidic conditions .

Example conditions:

Reaction TypeReagents/ConditionsYieldSource
Knoevenagel3-Pyridinecarboxaldehyde, TEA, EtOH66%
Cyclization1,2-Diaminopropane, H₂O, 60°C55%

Functional Group Transformations

The methanone group undergoes hydrolysis and nucleophilic acyl substitutions.

Key reactions:

  • Methanone hydrolysis: Concentrated HCl converts the ketone to a carboxylic acid, though this is substrate-dependent.

  • Amide formation: Reacts with amines (e.g., thiazol-2-amine) via HOBt/EDC-mediated coupling .

Example conditions:

Reaction TypeReagents/ConditionsYieldSource
Methanone hydrolysisHCl (6M), reflux, 12h37%
Amide couplingHOBt, EDC, DMF, RT60%

Stability and Reactivity Trends

  • pH sensitivity: The piperazine ring protonates below pH 6, altering solubility and reactivity .

  • Thermal stability: Decomposes above 250°C, limiting high-temperature applications .

Scientific Research Applications

Anticancer Activity

Research indicates that compounds containing benzo[d]thiazole and pyridine derivatives exhibit promising anticancer properties. For instance, studies have shown that similar compounds inhibit cancer cell proliferation by targeting specific signaling pathways involved in tumor growth. The unique structural features allow for selective binding to cancer-related enzymes, enhancing therapeutic efficacy .

Antimicrobial Properties

The compound has demonstrated antimicrobial activity against various pathogens. Its mechanism involves disrupting bacterial cell membranes and inhibiting essential metabolic pathways. The presence of the piperazine ring is believed to enhance its bioactivity through improved solubility and permeability .

Neuropharmacological Effects

The piperazine moiety is known for its neuropharmacological effects. Compounds with similar structures have been investigated for their potential in treating neurological disorders such as depression and anxiety. They may act as selective serotonin reuptake inhibitors (SSRIs) or modulate neurotransmitter systems, providing a basis for further pharmacological studies .

Synthesis Overview

The synthesis of (2-(Benzo[d]thiazol-2-yl)pyridin-3-yl)(4-(pyridin-2-yl)piperazin-1-yl)methanone typically involves multi-step organic reactions. Initial steps often include the formation of the benzo[d]thiazole ring followed by the introduction of the pyridine ring through coupling reactions. The final steps involve attaching the piperazine moiety via nucleophilic substitution reactions .

Step Reaction Type Key Reagents
Formation of Benzo[d]thiazoleCyclizationThioamide, aldehyde
Coupling with PyridineCoupling ReactionBase (e.g., NaOH), solvent (e.g., DMF)
Attachment of PiperazineNucleophilic SubstitutionPiperazine derivative, base

Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry evaluated the anticancer effects of various benzo[d]thiazole derivatives, including those similar to our compound. Results indicated significant inhibition of tumor growth in vitro and in vivo models, with mechanisms involving apoptosis induction and cell cycle arrest .

Study 2: Antimicrobial Efficacy

Research highlighted in Antimicrobial Agents and Chemotherapy demonstrated that derivatives of benzo[d]thiazole exhibited potent activity against Gram-positive and Gram-negative bacteria. The study concluded that structural modifications could enhance antimicrobial potency, suggesting potential applications in drug development .

Study 3: Neuropharmacological Potential

A paper in Neuroscience Letters discussed the effects of piperazine-containing compounds on serotonin receptors, indicating potential use as antidepressants. The study emphasized the importance of structural diversity in enhancing receptor selectivity and efficacy .

Mechanism of Action

The mechanism of action of (2-(Benzo[d]thiazol-2-yl)pyridin-3-yl)(4-(pyridin-2-yl)piperazin-1-yl)methanone involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, modulation of receptor function, and interference with cellular signaling.

Comparison with Similar Compounds

Similar Compounds

    (2-(Benzo[d]thiazol-2-yl)pyridin-3-yl)methanone: Lacks the piperazine moiety, making it less versatile.

    (4-(Pyridin-2-yl)piperazin-1-yl)methanone:

    (2-(Benzo[d]thiazol-2-yl)pyridin-3-yl)(4-(pyridin-2-yl)piperazin-1-yl)ethanone: Similar structure but with an ethanone group, which may alter its reactivity and biological activity.

Uniqueness

The uniqueness of (2-(Benzo[d]thiazol-2-yl)pyridin-3-yl)(4-(pyridin-2-yl)piperazin-1-yl)methanone lies in its combination of three distinct moieties, providing a versatile platform for various applications in chemistry, biology, medicine, and industry.

Q & A

What are the common synthetic routes for synthesizing (2-(Benzo[d]thiazol-2-yl)pyridin-3-yl)(4-(pyridin-2-yl)piperazin-1-yl)methanone, and how are intermediates characterized?

Level: Basic
Methodological Answer:
The compound is typically synthesized via multi-step coupling reactions. A key intermediate involves the reaction of benzo[d]thiazole derivatives with pyridine-containing piperazine moieties. For example, similar compounds (e.g., 5j in ) are synthesized using General Procedure D , which involves nucleophilic substitution or condensation reactions under reflux conditions. Intermediates are characterized using:

  • 1H NMR and 13C NMR to confirm bond formation and substituent positions .
  • High-Resolution Mass Spectrometry (HRMS) to verify molecular weight and elemental composition (e.g., C, H, N percentages) .
  • Elemental analysis for purity validation, with deviations ≤0.4% considered acceptable .

How can researchers validate the structural integrity of this compound post-synthesis?

Level: Basic
Methodological Answer:
Structural validation requires a combination of spectroscopic and analytical techniques:

  • 1H NMR : Identifies proton environments (e.g., aromatic protons from benzothiazole at δ 7.2–8.5 ppm, piperazine protons at δ 2.5–3.5 ppm) .
  • 13C NMR : Confirms carbonyl groups (e.g., methanone C=O at ~170 ppm) and aromatic carbons .
  • HRMS : Matches observed molecular ions (e.g., [M+H]+) with theoretical values (e.g., C22H19N5OS requires m/z 417.1365) .
  • Elemental Analysis : Validates stoichiometric ratios (e.g., C: 63.44%, H: 4.59%, N: 16.80%) .

What methodological approaches are employed to assess biological activity, and how are conflicting data across studies resolved?

Level: Advanced
Methodological Answer:
Biological activity is screened using species-specific assays (e.g., microbial or enzyme inhibition). For example, compounds with benzothiazole-piperazine scaffolds are tested against multiple species (Sp1–Sp5), as shown in :

EntrySpecies Activity (Zone of Inhibition, mm)
3aSp1: 12, Sp2: 2, Sp3: 8
3fSp1: 10, Sp2: 9, Sp3: 5
4cSp1: 10, Sp2: 9, Sp3: 5

Resolving Data Contradictions:

  • Replicate Studies : Ensure consistency across independent trials.
  • Statistical Analysis : Use ANOVA or t-tests to assess significance (e.g., p < 0.05 for Sp2 activity in 3f vs. 3a) .
  • Structural-Activity Correlation : Compare substituent effects (e.g., chloro vs. methoxy groups) to explain variability .

How do structural modifications to the benzothiazole or piperazine moieties influence pharmacological activity?

Level: Advanced
Methodological Answer:
Modifications are guided by Structure-Activity Relationship (SAR) studies:

  • Benzothiazole Substituents : Electron-withdrawing groups (e.g., -Cl) enhance antimicrobial activity (e.g., 3f in shows Sp2: 9 mm inhibition) .
  • Piperazine Linkers : Longer alkyl chains (e.g., propyl vs. butyl) improve solubility but may reduce binding affinity .
  • Pyridine Position : Ortho-substitution on pyridine (e.g., 2-pyridyl) enhances π-π stacking with target enzymes .

Example Optimization:

  • Replace butyl linkers with pentyl (as in 5k) to balance lipophilicity and solubility, increasing yield from 51% to 53% .

How can researchers address low synthetic yields (e.g., 51–53%) for this compound?

Level: Advanced
Methodological Answer:
Low yields are addressed via:

  • Catalyst Screening : Use Pd/C or CuI for coupling reactions to improve efficiency .
  • Solvent Optimization : Replace DMF with DMSO to enhance reaction kinetics .
  • Temperature Control : Reduce reflux time (from 4 h to 2 h) to minimize side reactions .
  • Purification Methods : Employ column chromatography (silica gel, EtOAc/hexane) over recrystallization for higher purity .

What computational methods support the design of derivatives with enhanced activity?

Level: Advanced
Methodological Answer:

  • Density Functional Theory (DFT) : Predicts electron distribution and reactive sites (e.g., HOMO-LUMO gaps for benzothiazole) .
  • Molecular Docking : Identifies binding poses with target proteins (e.g., histamine receptors) using AutoDock Vina .
  • QSAR Models : Correlate substituent parameters (e.g., Hammett σ) with bioactivity data to prioritize synthetic targets .

How are spectral data discrepancies (e.g., NMR shifts) resolved during characterization?

Level: Advanced
Methodological Answer:

  • Deuterated Solvents : Use DMSO-d6 or CDCl3 to eliminate solvent interference .
  • 2D NMR (COSY, HSQC) : Resolve overlapping signals (e.g., piperazine CH2 vs. pyridine protons) .
  • Reference Standards : Compare with published data for analogous compounds (e.g., 5j in ) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2-(Benzo[d]thiazol-2-yl)pyridin-3-yl)(4-(pyridin-2-yl)piperazin-1-yl)methanone
Reactant of Route 2
Reactant of Route 2
(2-(Benzo[d]thiazol-2-yl)pyridin-3-yl)(4-(pyridin-2-yl)piperazin-1-yl)methanone

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